Cas no 904436-79-9 ((2Z)-3-(3,4-dimethylbenzenesulfonyl)-7-methoxy-N-(4-methoxyphenyl)-2H-chromen-2-imine)

The compound (2Z)-3-(3,4-dimethylbenzenesulfonyl)-7-methoxy-N-(4-methoxyphenyl)-2H-chromen-2-imine is a structurally complex chromene derivative featuring a sulfonyl group and methoxy substituents. Its unique molecular architecture suggests potential utility in medicinal chemistry, particularly as an intermediate in the synthesis of biologically active molecules. The presence of electron-donating methoxy groups may enhance stability and influence binding interactions in target systems. The sulfonyl moiety could contribute to improved solubility and reactivity, making it valuable for further functionalization. This compound’s defined stereochemistry and functional group arrangement offer opportunities for selective modifications in drug discovery or material science applications. Its synthesis and characterization would require careful optimization to ensure purity and yield.
(2Z)-3-(3,4-dimethylbenzenesulfonyl)-7-methoxy-N-(4-methoxyphenyl)-2H-chromen-2-imine structure
904436-79-9 structure
Product Name:(2Z)-3-(3,4-dimethylbenzenesulfonyl)-7-methoxy-N-(4-methoxyphenyl)-2H-chromen-2-imine
CAS No:904436-79-9
MF:C25H23NO5S
MW:449.518825769424
CID:6129980
PubChem ID:46256008
Update Time:2025-10-05

(2Z)-3-(3,4-dimethylbenzenesulfonyl)-7-methoxy-N-(4-methoxyphenyl)-2H-chromen-2-imine Chemical and Physical Properties

Names and Identifiers

    • (2Z)-3-(3,4-dimethylbenzenesulfonyl)-7-methoxy-N-(4-methoxyphenyl)-2H-chromen-2-imine
    • AKOS001829937
    • (Z)-N-(3-((3,4-dimethylphenyl)sulfonyl)-7-methoxy-2H-chromen-2-ylidene)-4-methoxyaniline
    • 3-(3,4-dimethylphenyl)sulfonyl-7-methoxy-N-(4-methoxyphenyl)chromen-2-imine
    • F3168-1275
    • 904436-79-9
    • Inchi: 1S/C25H23NO5S/c1-16-5-12-22(13-17(16)2)32(27,28)24-14-18-6-9-21(30-4)15-23(18)31-25(24)26-19-7-10-20(29-3)11-8-19/h5-15H,1-4H3/b26-25-
    • InChI Key: IOQQSDHVMBYBOQ-QPLCGJKRSA-N
    • SMILES: S(C1C=CC(C)=C(C)C=1)(C1/C(=N/C2C=CC(=CC=2)OC)/OC2C=C(C=CC=2C=1)OC)(=O)=O

Computed Properties

  • Exact Mass: 449.12969401g/mol
  • Monoisotopic Mass: 449.12969401g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 5
  • Complexity: 809
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.4
  • Topological Polar Surface Area: 82.6Ų

(2Z)-3-(3,4-dimethylbenzenesulfonyl)-7-methoxy-N-(4-methoxyphenyl)-2H-chromen-2-imine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3168-1275-2μmol
(2Z)-3-(3,4-dimethylbenzenesulfonyl)-7-methoxy-N-(4-methoxyphenyl)-2H-chromen-2-imine
904436-79-9 90%+
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$57.0 2023-05-18
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F3168-1275-2mg
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F3168-1275-3mg
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(2Z)-3-(3,4-dimethylbenzenesulfonyl)-7-methoxy-N-(4-methoxyphenyl)-2H-chromen-2-imine
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Life Chemicals
F3168-1275-5mg
(2Z)-3-(3,4-dimethylbenzenesulfonyl)-7-methoxy-N-(4-methoxyphenyl)-2H-chromen-2-imine
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F3168-1275-10mg
(2Z)-3-(3,4-dimethylbenzenesulfonyl)-7-methoxy-N-(4-methoxyphenyl)-2H-chromen-2-imine
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(2Z)-3-(3,4-dimethylbenzenesulfonyl)-7-methoxy-N-(4-methoxyphenyl)-2H-chromen-2-imine Related Literature

Additional information on (2Z)-3-(3,4-dimethylbenzenesulfonyl)-7-methoxy-N-(4-methoxyphenyl)-2H-chromen-2-imine

Recent Advances in the Study of (2Z)-3-(3,4-dimethylbenzenesulfonyl)-7-methoxy-N-(4-methoxyphenyl)-2H-chromen-2-imine (CAS: 904436-79-9)

The compound (2Z)-3-(3,4-dimethylbenzenesulfonyl)-7-methoxy-N-(4-methoxyphenyl)-2H-chromen-2-imine (CAS: 904436-79-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique chromene scaffold and sulfonyl and imine functional groups, has shown promising potential in various therapeutic applications, particularly in the modulation of key biological pathways. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and therapeutic efficacy, making it a compound of high interest for drug development.

One of the primary areas of investigation has been the compound's role as a modulator of protein-protein interactions (PPIs). PPIs are critical in numerous cellular processes, and their dysregulation is often implicated in diseases such as cancer and neurodegenerative disorders. Preliminary in vitro studies have demonstrated that (2Z)-3-(3,4-dimethylbenzenesulfonyl)-7-methoxy-N-(4-methoxyphenyl)-2H-chromen-2-imine exhibits selective binding affinity towards specific protein targets, suggesting its potential as a lead compound for the development of PPI inhibitors. Molecular docking simulations have further supported these findings, highlighting the compound's ability to fit into the binding pockets of target proteins with high specificity.

In addition to its PPI modulation capabilities, recent research has explored the compound's anti-inflammatory and anti-cancer properties. In vivo studies using murine models have shown that administration of (2Z)-3-(3,4-dimethylbenzenesulfonyl)-7-methoxy-N-(4-methoxyphenyl)-2H-chromen-2-imine leads to a significant reduction in pro-inflammatory cytokine levels, suggesting its potential as an anti-inflammatory agent. Furthermore, the compound has demonstrated cytotoxic effects on certain cancer cell lines, with mechanisms involving the induction of apoptosis and inhibition of cell proliferation. These findings underscore its dual therapeutic potential in both inflammatory and oncological contexts.

Pharmacokinetic studies have also been conducted to evaluate the compound's bioavailability and metabolic stability. Results indicate that (2Z)-3-(3,4-dimethylbenzenesulfonyl)-7-methoxy-N-(4-methoxyphenyl)-2H-chromen-2-imine exhibits favorable absorption and distribution profiles, with moderate plasma protein binding and minimal hepatic clearance. These properties, combined with its low toxicity profile in preclinical models, position it as a viable candidate for further drug development. However, challenges remain in optimizing its solubility and formulation for oral administration, which are areas of ongoing research.

Looking ahead, the next steps in the research of (2Z)-3-(3,4-dimethylbenzenesulfonyl)-7-methoxy-N-(4-methoxyphenyl)-2H-chromen-2-imine will likely focus on structure-activity relationship (SAR) studies to enhance its potency and selectivity. Additionally, translational research efforts will be essential to bridge the gap between preclinical findings and clinical applications. Collaborative initiatives between academic institutions and pharmaceutical companies are expected to accelerate the development of this compound into a therapeutic agent, addressing unmet medical needs in inflammation and oncology.

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